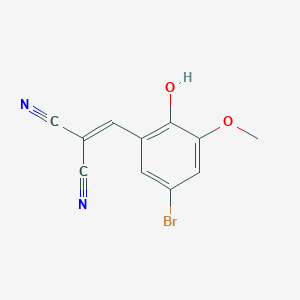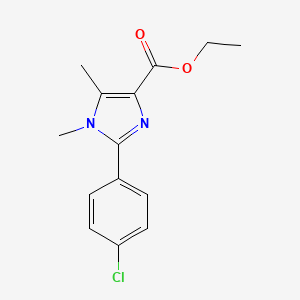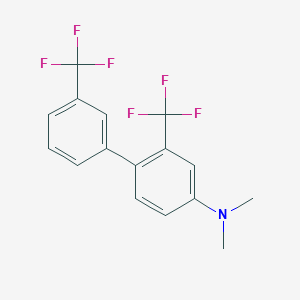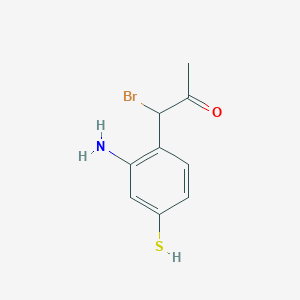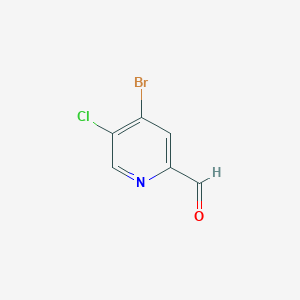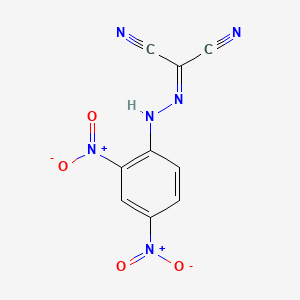
Propanedinitrile, ((2,4-dinitrophenyl)hydrazono)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, ((2,4-dinitrophenyl)hydrazono)- is a chemical compound with the molecular formula C9H6N6O4 It is known for its distinctive structure, which includes a dinitrophenyl group attached to a hydrazono group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanedinitrile, ((2,4-dinitrophenyl)hydrazono)- can be synthesized through a reaction involving dinitrophenylhydrazine and malononitrile. The reaction typically occurs under acidic conditions, where the dinitrophenylhydrazine acts as a nucleophile, attacking the electrophilic carbon of the malononitrile. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedinitrile, ((2,4-dinitrophenyl)hydrazono)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazono group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitrophenyl oxides, while reduction can produce dinitrophenylamines.
Wissenschaftliche Forschungsanwendungen
Propanedinitrile, ((2,4-dinitrophenyl)hydrazono)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of propanedinitrile, ((2,4-dinitrophenyl)hydrazono)- involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can participate in redox reactions, altering the oxidative state of cellular components and affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in similar applications, particularly in the detection of carbonyl compounds.
Malononitrile: A precursor in the synthesis of propanedinitrile, ((2,4-dinitrophenyl)hydrazono)-, known for its reactivity in forming various derivatives.
Uniqueness
Propanedinitrile, ((2,4-dinitrophenyl)hydrazono)- is unique due to its combination of a dinitrophenyl group and a hydrazono group, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
3780-90-3 |
|---|---|
Molekularformel |
C9H4N6O4 |
Molekulargewicht |
260.17 g/mol |
IUPAC-Name |
2-[(2,4-dinitrophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C9H4N6O4/c10-4-6(5-11)12-13-8-2-1-7(14(16)17)3-9(8)15(18)19/h1-3,13H |
InChI-Schlüssel |
LKNKPNMNXMDFIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


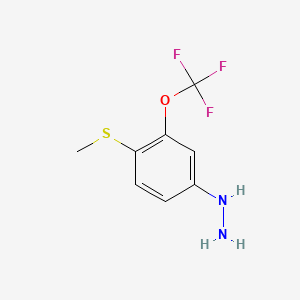
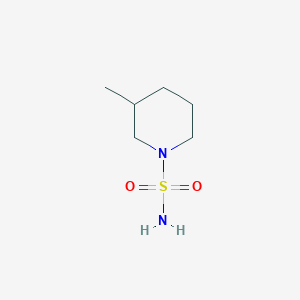
![12-[1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate](/img/structure/B14063100.png)

